molecular formula C10H10O2 B120730 4-Methoxycinnamaldehyde CAS No. 24680-50-0

4-Methoxycinnamaldehyde

Cat. No.: B120730
CAS No.: 24680-50-0
M. Wt: 162.18 g/mol
InChI Key: AXCXHFKZHDEKTP-NSCUHMNNSA-N
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Description

4-Methoxycinnamaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamaldehyde, featuring a methoxy group (-OCH3) attached to the phenyl ring. This compound is known for its bioactive properties and is found naturally in plants such as Agastache rugosa .

Mechanism of Action

Target of Action

4-Methoxycinnamaldehyde, an active constituent of Agastache rugosa, exhibits cytoprotective activity against the Respiratory Syncytial Virus (RSV) in human larynx carcinoma cell lines . RSV is a major cause of lower respiratory tract infections and hospital visits during infancy and childhood.

Mode of Action

It has been found to effectively inhibit the cytopathic effect of rsv . The cytopathic effect refers to structural changes in host cells that are caused by viral invasion. By inhibiting this effect, this compound prevents the virus from causing damage to the cells.

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, ether, chloroform, and dichloromethane, but insoluble in water . This suggests that it may have good bioavailability when administered through certain routes and formulations.

Result of Action

The primary result of this compound’s action is the inhibition of RSV-induced cytopathic effects in human larynx carcinoma cell lines . This means that it prevents the structural changes and damage that RSV typically causes in host cells, thereby helping to control diseases induced by RSV infection.

Biochemical Analysis

Cellular Effects

4-Methoxycinnamaldehyde has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of human respiratory syncytial virus in a human larynx carcinoma cell line

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study found that it has anti-inflammatory effects and is relatively safe even at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methoxycinnamaldehyde involves the condensation of 4-methoxybenzaldehyde with acetaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile with pyridine as a catalyst. The mixture is stirred at room temperature for a few hours, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxycinnamic acid.

    Reduction: Reduction of this compound can yield 4-methoxycinnamyl alcohol.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

4-Methoxycinnamaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

    Cinnamaldehyde: The parent compound, lacking the methoxy group.

    4-Hydroxy-3-methoxycinnamaldehyde: Contains both hydroxyl and methoxy groups on the phenyl ring.

    Vanillin: A structurally related compound with a hydroxyl and methoxy group on the benzene ring.

Uniqueness: 4-Methoxycinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to cinnamaldehyde, the methoxy group enhances its stability and bioactivity. Its structural similarity to vanillin and 4-hydroxy-3-methoxycinnamaldehyde allows for comparative studies in various applications .

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXHFKZHDEKTP-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044308
Record name (E)-4-Methoxycinnamaldehyde
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White to yellowish crystals, spicy floral odour
Record name 3-(4-Methoxyphenyl)-2-propenal
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Record name p-Methoxycinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

160.00 °C. @ 3.00 mm Hg
Record name 3-(4-Methoxyphenyl)-2-propenal
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Solubility

insoluble in water; soluble in fats, moderately soluble (in ethanol)
Record name p-Methoxycinnamaldehyde
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CAS No.

24680-50-0, 1963-36-6
Record name trans-4-Methoxycinnamaldehyde
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Record name 2-Propenal, 3-(4-methoxyphenyl)-
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Record name 4-Methoxycinnamaldehyde
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Record name 2-Propenal, 3-(4-methoxyphenyl)-
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Record name 4-methoxycinnamaldehyde
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Record name trans-4-Methoxycinnamaldehyde
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Record name P-METHOXYCINNAMALDEHYDE
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Record name 3-(4-Methoxyphenyl)-2-propenal
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Melting Point

58 - 59 °C
Record name 3-(4-Methoxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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